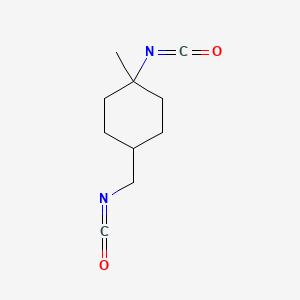
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of starting materials such as p-cresol with hydrogen and Raney nickel, followed by oxidation with sodium hypochlorite solution mediated by TEMPO, oximation with hydroxylamine hydrochloride, and subsequent reduction by zinc .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups, leading to the formation of amines or other derivatives.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles, resulting in the formation of ureas, carbamates, and other compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, TEMPO.
Reduction: Hydrogen, Raney nickel, zinc.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions include amines, ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for various biochemical studies.
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate groups react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate groups, which readily react with nucleophiles under appropriate conditions .
Comparison with Similar Compounds
- 1-Isocyanato-4-methylbenzene
- 1-Isocyanatomethyl-4-methoxybenzene
- 4,4’-Methylenebis(cyclohexyl isocyanate)
Comparison: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is unique due to its dual isocyanate groups attached to a cyclohexane ring, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1-Isocyanato-4-methylbenzene has a simpler structure with only one isocyanate group, while 4,4’-Methylenebis(cyclohexyl isocyanate) has a more complex structure with two isocyanate groups on different cyclohexane rings .
Properties
CAS No. |
93776-85-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3 |
InChI Key |
RLAUGOOVNMKKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















